3-(1-Isopropylpiperidin-4-yl)-1H-indole 3-(1-Isopropylpiperidin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933335
InChI: InChI=1S/C16H22N2/c1-12(2)18-9-7-13(8-10-18)15-11-17-16-6-4-3-5-14(15)16/h3-6,11-13,17H,7-10H2,1-2H3
SMILES:
Molecular Formula: C16H22N2
Molecular Weight: 242.36 g/mol

3-(1-Isopropylpiperidin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC15933335

Molecular Formula: C16H22N2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Isopropylpiperidin-4-yl)-1H-indole -

Specification

Molecular Formula C16H22N2
Molecular Weight 242.36 g/mol
IUPAC Name 3-(1-propan-2-ylpiperidin-4-yl)-1H-indole
Standard InChI InChI=1S/C16H22N2/c1-12(2)18-9-7-13(8-10-18)15-11-17-16-6-4-3-5-14(15)16/h3-6,11-13,17H,7-10H2,1-2H3
Standard InChI Key NLBFBSXRYRZYEL-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCC(CC1)C2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(1-Isopropylpiperidin-4-yl)-1H-indole features a bicyclic indole moiety linked via a carbon-carbon bond to a piperidine ring substituted with an isopropyl group at the nitrogen atom . The indole system comprises a benzene ring fused to a pyrrole ring, while the piperidine adopts a chair conformation, with the isopropyl group introducing steric bulk that influences receptor binding . Computational models confirm the equatorial orientation of the isopropyl substituent, minimizing torsional strain .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
IUPAC Name3-(1-propan-2-ylpiperidin-4-yl)-1H-indole
Molecular FormulaC16H22N2\text{C}_{16}\text{H}_{22}\text{N}_{2}
Molecular Weight242.36 g/mol
XLogP33.2 (Predicted)
Hydrogen Bond Donors1 (Indole NH)
Hydrogen Bond Acceptors2 (Piperidine N, Indole N)

Synthetic Methodologies

Chiral Synthesis via N-Alkylation

The PMC study outlines a stereoselective route to enantiopure 3-(piperidin-3-yl)-1H-indole derivatives, which can be adapted for synthesizing 3-(1-isopropylpiperidin-4-yl)-1H-indole . Key steps include:

  • N-Alkylation of Racemic Precursors: Racemic 3-(piperidin-3-yl)-1H-indole undergoes alkylation with chiral reagents such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to yield diastereomeric intermediates .

  • Chromatographic Separation: Diastereomers are resolved using semi-preparative HPLC, achieving >99% enantiomeric excess (ee) for both (R)- and (S)-configurations .

  • Hydrogenolysis: Cleavage of protecting groups yields the target compound with retained stereochemistry .

Table 2: Diastereomeric Ratios and Yields in N-Alkylation

SubstrateChiral ReagentYield (%)Diastereomer Ratio
1a(S)-II8546.6:53.4
1b(S)-II7948.3:51.7
1c(S)-II9148.1:51.9

Pharmacological Properties

Factor Xa and VIIa Inhibition

The compound’s structural analogs, such as 1-[5-(5-chloro-thiophen-2-yl)-isoxazol-3-ylmethyl]-5-(3-hydroxy-azetidine-1-carbonyl)-1H-indole-2-carboxylic acid (1-isopropyl-piperidin-4-yl)-amide, exhibit potent inhibition of coagulation enzymes. In vitro assays reveal Ki values of 57 nM for Factor Xa and 22 nM for Factor VIIa, suggesting anticoagulant potential . The isopropyl-piperidine moiety enhances binding to the S1 pocket of Factor Xa, while the indole carbonyl group interacts with distal hydrophobic residues .

Table 3: Enzymatic Inhibition Data for Related Compounds

ExampleTarget EnzymeKi (nM)
1Factor Xa57
4Factor VIIa22
13Factor Xa2

CNS Activity and Receptor Modulation

Derivatives of 3-(piperidin-3-yl)-1H-indole demonstrate affinity for serotonin and dopamine receptors, implicating potential in treating neuropsychiatric disorders . Molecular docking studies suggest that the isopropyl group stabilizes interactions with the 5-HT2A\text{5-HT}_{2\text{A}} receptor’s transmembrane domain .

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